molecular formula C31H52O3Si B12293963 methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B12293963
M. Wt: 500.8 g/mol
InChI Key: FYIGZTWCDLZWHA-UHFFFAOYSA-N
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Description

Methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound It features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and is functionalized with a tert-butyl(dimethyl)silyl group and a pentanoate ester

Preparation Methods

The synthesis of methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps. One common route starts with the preparation of the cyclopenta[a]phenanthrene core, followed by functionalization with the tert-butyl(dimethyl)silyl group and the pentanoate ester.

    Synthesis of the Core: The cyclopenta[a]phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Functionalization: The tert-butyl(dimethyl)silyl group is introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Esterification: The final step involves esterification with pentanoic acid or its derivatives under acidic or basic conditions.

Chemical Reactions Analysis

Methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert esters to alcohols.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.

    Medicinal Chemistry: The compound’s structure is similar to that of steroidal frameworks, making it useful in the design of steroid analogs with potential therapeutic properties.

    Material Science: The silyl group can be used to modify surfaces and create silicon-based materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The silyl group can enhance the compound’s stability and bioavailability, while the cyclopenta[a]phenanthrene core can engage in hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can be compared to other silyl-protected compounds and steroid analogs:

    tert-Butyl(dimethyl)silyl-protected Compounds: These compounds are widely used in organic synthesis for protecting hydroxyl groups, enhancing stability, and improving solubility.

    Steroid Analogs: Compounds with similar steroidal frameworks are used in the development of drugs for hormonal therapies, anti-inflammatory agents, and other therapeutic applications.

Similar compounds include tert-butyl(dimethyl)silyl-protected steroids and other polycyclic aromatic hydrocarbons with ester functionalities.

Properties

Molecular Formula

C31H52O3Si

Molecular Weight

500.8 g/mol

IUPAC Name

methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3

InChI Key

FYIGZTWCDLZWHA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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